molecular formula C6H8N4O4 B1212493 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide CAS No. 39205-83-9

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

Cat. No. B1212493
CAS RN: 39205-83-9
M. Wt: 200.15 g/mol
InChI Key: LOIDMDPCSBUPCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s behavior under different conditions .

Scientific Research Applications

Antibacterial Applications

  • A key application of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide lies in its antibacterial properties. Research has shown that this compound belongs to a new class of synthetic antibacterial agents. It exhibits an antibacterial spectrum similar to nitrofurantoin but requires lower inhibitory concentrations. This compound has been found effective against experimental bacterial infections in mice, demonstrating its potential as a valuable agent in the field of antibacterial research and therapy (Wick et al., 1973).

Chemical Synthesis and Reactions

  • The compound has been involved in various chemical synthesis processes. For instance, it has been used in the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, an analog of hypoxanthine and an aza analog of allopurinol. This highlights its role in creating structurally significant compounds with potential biological applications (Cheng et al., 1968).

Insecticidal and Fungicidal Activities

  • Derivatives of this compound have been synthesized and evaluated for insecticidal and fungicidal activities. These studies are crucial for developing new pest control agents, indicating the compound's significance in agricultural and environmental science (Zhu et al., 2014).

Antitumor Applications

  • Some derivatives of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide have shown promising results as antitumor agents. This suggests the potential of this compound and its derivatives in cancer research, offering new avenues for developing anticancer drugs (Santos et al., 2013).

Interaction with Biological Macromolecules

  • The compound has been part of studies examining its interaction with biological macromolecules such as DNA and proteins. These interactions are significant for understanding the compound's mechanism of action and potential therapeutic applications (Yu et al., 2017).

Herbicidal Activity

  • The compound's derivatives have been explored for their herbicidal activity, demonstrating its utility in developing new agricultural chemicals. This includes its use in controlling weeds and ensuring crop safety (Ohno et al., 2004).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound .

properties

IUPAC Name

1-(2-hydroxyethyl)-3-nitropyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c7-5(12)4-3-9(1-2-11)8-6(4)10(13)14/h3,11H,1-2H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIDMDPCSBUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCO)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192459
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

CAS RN

39205-83-9
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039205839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC271261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXYETHYL)-3-NITRO-4-PYRAZOLECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729P9SQE0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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